Fmoc-N-Me-D-HoArg(pbf)-OH
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Description
Fmoc-N-Me-D-HoArg(pbf)-OH is a useful research compound. Its molecular formula is C36H44N4O7S and its molecular weight is 676.8 g/mol. The purity is usually 95%.
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Biological Activity
Fmoc-N-Me-D-HoArg(pbf)-OH is a specialized amino acid derivative utilized in peptide synthesis, particularly for generating bioactive peptides with enhanced stability and affinity. Its unique structural properties allow for various applications in drug development, especially in targeting specific receptors and pathways in biological systems.
Chemical Structure and Properties
- Fmoc Group : A protective group that facilitates solid-phase peptide synthesis (SPPS).
- N-Methylation : Enhances the bioavailability and metabolic stability of peptides.
- D-HoArg : A modified arginine residue that contributes to the biological activity of the peptide.
- Pbf Protection : A protection scheme for the guanidine group of arginine, which is crucial for maintaining the integrity of the peptide during synthesis.
Applications in Biological Research
This compound has been extensively studied for its role in synthesizing peptides that target neurotensin receptors and other therapeutic targets. Below are key findings related to its biological activity:
1. Synthesis of Neurotensin Analogues
Research indicates that this compound is instrumental in synthesizing neurotensin analogs, which have shown promising results in targeting neurotensin receptors (NTS1) associated with various cancers:
- Study Findings : The synthesized analogs exhibited high affinity (in the nanomolar range) for NTS1, with favorable metabolic stability and biokinetics in vivo, particularly in tumor-bearing mice models .
2. NNMT Inhibition
Nicotinamide N-methyltransferase (NNMT) is a therapeutic target for metabolic diseases. This compound was used to develop peptide inhibitors:
- Case Study : A novel class of NNMT inhibitors was identified, with one peptide demonstrating an IC50 value of 0.15 nM, indicating potent inhibitory activity .
3. Y4 Receptor Ligands
This compound has also been utilized to create ligands for the Y4 receptor, which plays a role in appetite regulation:
- Research Outcome : Peptides derived from this compound were found to act as partial agonists with high binding affinity, suggesting potential applications in obesity treatment .
Synthesis Techniques
The synthesis of this compound typically involves solid-phase methods that incorporate various protective strategies to ensure yield and purity:
- Solid-Phase Peptide Synthesis (SPPS) : Utilizes 2-chlorotrityl chloride resin as a temporary protective group, allowing efficient incorporation of the amino acid into growing peptide chains .
- Methylation Strategies : Different alkylation agents such as dimethyl sulfate or methyl iodide are employed to achieve N-methylation effectively .
Biological Activity Summary Table
Properties
Molecular Formula |
C36H44N4O7S |
---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
(2R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(37)38-18-12-11-17-30(33(41)42)40(6)35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H,41,42)(H3,37,38,39)/t30-/m1/s1 |
InChI Key |
DMYRTAYAYQTZHC-SSEXGKCCSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.